4-(Carboxymethyl)oxane-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

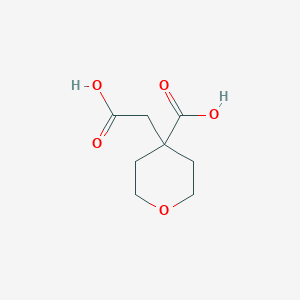

“4-(Carboxymethyl)oxane-4-carboxylic acid” is a chemical compound with the CAS Number: 90200-35-4 . It has a molecular weight of 188.18 and its IUPAC name is 4-(carboxymethyl)tetrahydro-2H-pyran-4-carboxylic acid . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of carboxylic acids often involves oxidation reactions . Two other useful procedures for preparing carboxylic acids involve hydrolysis of nitriles and carboxylation of organometallic intermediates . Both methods require two steps, but are complementary in that the nitrile intermediate in the first procedure is generated by a SN2 reaction, in which cyanide anion is a nucleophilic precursor of the carboxyl group .

Molecular Structure Analysis

The InChI code for “4-(Carboxymethyl)oxane-4-carboxylic acid” is 1S/C8H12O5/c9-6(10)5-8(7(11)12)1-3-13-4-2-8/h1-5H2,(H,9,10)(H,11,12) . The InChI key is LYIVWMHCWUWESC-UHFFFAOYSA-N .

Chemical Reactions Analysis

Carboxylic acids, such as “4-(Carboxymethyl)oxane-4-carboxylic acid”, can undergo a variety of reactions. They can be synthesized from carboxylic acid derivatives, which can be hydrolyzed to produce carboxylic acids . These hydrolysis reactions have limited use in multiple-step synthesis because the acidic proton can be problematic for many organic reactions .

Physical And Chemical Properties Analysis

“4-(Carboxymethyl)oxane-4-carboxylic acid” has a melting point of 150-151 degrees Celsius . It is a powder at room temperature . Carboxylic acids exhibit strong hydrogen bonding between molecules, which results in high boiling points compared to other substances of comparable molar mass .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of compounds related to 4-(Carboxymethyl)oxane-4-carboxylic acid has explored various organic salts and adducts through hydrogen bonding mechanisms. Studies have shown that the synthesis of certain organic acids, including o-carboxyarylacrylic acids, can be achieved via oxidative cleavage of hydroxynaphthalenes and higher aromatics with Oxone. This method represents a valuable approach for producing carboxylic acids under mild conditions, highlighting the utility of 4-(Carboxymethyl)oxane-4-carboxylic acid derivatives in organic synthesis (Parida & Moorthy, 2015).

Catalysis

In the field of catalysis, certain carboxylic acids have been used as effective initiators in polymerization processes. For instance, oxalic acid, a simple dicarboxylic acid, has been employed as an initiator to synthesize polyols through copolymerization of CO2 and propylene oxide. This demonstrates the potential application of carboxylic acids in creating environmentally friendly polymers and materials (Liu et al., 2016).

Material Science

In material science, the study of carboxylic acids has led to the development of novel materials with specific properties. For example, the synthesis and characterization of metal complexes using carboxylic acids as ligands have been explored. These complexes have potential applications in the creation of photosensitive materials, medical polymers, and functional polymer membrane materials, showcasing the versatility of carboxylic acids in material design and engineering (Zhang & Qi, 2019).

Environmental Chemistry

Carboxylic acids also play a crucial role in environmental chemistry, particularly in the synthesis of green chemicals and biodegradable materials. The electrochemical oxidation of alcohols and aldehydes to carboxylic acids catalyzed by specific compounds represents an alternative to traditional oxidation methods. This process illustrates the significance of carboxylic acids in developing sustainable chemical processes and products (Rafiee et al., 2018).

Supramolecular Chemistry

Finally, in supramolecular chemistry, the hydrogen bonding capabilities of carboxylic acids have been utilized to construct molecular complexes and networks. These structures are of interest for their potential applications in crystal engineering, drug delivery systems, and the development of nanomaterials. The ability of carboxylic acids to form specific hydrogen bond patterns enables the creation of complex architectures with desired properties (Kumar et al., 2002).

Mecanismo De Acción

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

4-(carboxymethyl)oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c9-6(10)5-8(7(11)12)1-3-13-4-2-8/h1-5H2,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIVWMHCWUWESC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2610910.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide](/img/structure/B2610914.png)

![propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2610915.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2610916.png)

![N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methylacetamide](/img/structure/B2610920.png)

![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide](/img/structure/B2610922.png)

![7-Phenylmethoxycarbonyl-7-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2610923.png)

![(2Z)-3-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2610925.png)

![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2610926.png)